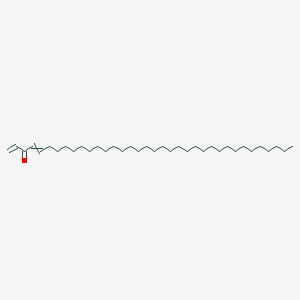

Hexatriaconta-1,4-dien-3-one

Description

Structure

2D Structure

Properties

CAS No. |

420782-16-7 |

|---|---|

Molecular Formula |

C36H68O |

Molecular Weight |

516.9 g/mol |

IUPAC Name |

hexatriaconta-1,4-dien-3-one |

InChI |

InChI=1S/C36H68O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)4-2/h4,34-35H,2-3,5-33H2,1H3 |

InChI Key |

DEZNVYOSJPBOIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Hexatriaconta 1,4 Dien 3 One and Analogous Dienones

Dehydrogenation Pathways from Precursors

The direct dehydrogenation of saturated or partially unsaturated ketone precursors is a powerful and atom-economical approach to introduce conjugation and synthesize dienones.

Recent advancements have highlighted the efficacy of transition metal-catalyzed dehydrogenation. For instance, a bimetallic copper-palladium catalyst system has been shown to facilitate the successive dehydrogenation of aliphatic ketones to form conjugated dienones. rsc.org In this synergistic process, the copper catalyst promotes the initial α,β-desaturation to an enone intermediate, which is then further dehydrogenated at the γ,δ-position by the palladium catalyst to yield the dienone. rsc.org

Another notable method involves the aerobic oxidative dehydrogenation of saturated ketones to 1,4-enediones, which are structurally related to the target dienone. A palladium-catalyzed process using molecular oxygen as the sole oxidant has been developed, demonstrating broad substrate scope and high stereoselectivity for the E-isomer. organic-chemistry.orgacs.org While this method directly produces 1,4-enediones, it underscores the potential of palladium catalysis in dehydrogenative transformations of long-chain ketones. Challenges in the dehydrogenation of acyclic ketones include the potential for further dehydrogenation at the γ,δ-position, which can lead to a mixture of enone and dienone products. nih.gov

Photooxidative dehydrogenation offers an alternative route. This two-step procedure involves converting the ketone to its enol acetate, followed by photosensitized oxygenation to yield the α,α′-dienone. researchgate.net This method has been successfully applied to complex natural product precursors. researchgate.net

Classical Condensation Reactions

Condensation reactions are fundamental in carbon-carbon bond formation and are widely employed in the synthesis of α,β-unsaturated ketones, which are precursors to or can be extended to dienones.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is particularly useful for synthesizing chalcones and their analogs. wisdomlib.org While typically involving aromatic aldehydes, the principles can be adapted for long-chain aliphatic aldehydes. The reaction is often catalyzed by a base, such as sodium hydroxide, and can be performed under solvent-free conditions, offering a green chemistry approach. wikipedia.orgsioc-journal.cnnih.gov

The synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones via Claisen-Schmidt condensation has been extensively studied, demonstrating the reaction's utility in creating extended conjugated systems. nih.govresearchgate.net For the synthesis of a long-chain dienone like hexatriaconta-1,4-dien-3-one, a plausible strategy would involve the condensation of a long-chain aldehyde with a suitable ketone, followed by a subsequent condensation or elimination step to introduce the second double bond.

Aldol Condensation Strategies for α,β-Unsaturated Ketones

The aldol condensation is a cornerstone of organic synthesis for forming carbon-carbon bonds and is a primary method for preparing α,β-unsaturated ketones (enones). fiveable.mewikipedia.org The reaction involves the addition of an enolate to a carbonyl compound, followed by a dehydration step to yield the conjugated product. fiveable.me The formation of the stable conjugated system is a strong driving force for the dehydration of the initial β-hydroxy carbonyl adduct. organic-chemistry.org

For the synthesis of long-chain α,β-unsaturated ketones, a crossed aldol condensation, where two different carbonyl compounds are reacted, is often employed. To avoid a mixture of products, one of the carbonyl compounds should be non-enolizable. wikipedia.org In the context of this compound, an aldol condensation could be envisioned between a long-chain aldehyde and a ketone, followed by further functionalization to introduce the second double bond. Tandem reactions combining electrocatalytic oxidation of an alcohol to an aldehyde followed by an in-situ aldol condensation have also been developed for the efficient synthesis of α,β-unsaturated ketones. rsc.org

Specialized Synthetic Routes for Long-Chain Dienone Structures

The synthesis of very long-chain compounds like this compound often requires specialized methodologies to manage their size and potential for side reactions.

One such approach involves the Wittig reaction, a reliable method for forming carbon-carbon double bonds. The synthesis of long-chain alkenones, which are structurally similar to dienones, has been accomplished using iterative Wittig reactions to build the carbon backbone, followed by oxidation to the ketone. cnr.it This strategy offers precise control over the placement of double bonds.

Another powerful technique is the use of organometallic cross-coupling reactions. For instance, the palladium(II)-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes provides a route to α,β-unsaturated ketones with high stereo- and regioselectivity under mild conditions. acs.org This method is compatible with long-chain unactivated alkenes, making it potentially applicable to the synthesis of this compound precursors. acs.org

The synthesis of related long-chain diene-containing natural products has also provided valuable insights. For example, the total synthesis of lembehyne B, which contains a tetraconta-13,17-diene moiety, utilized a combination of transformations including the formation of an aldehyde and subsequent reaction to build the complex structure. rsc.org

Regioselective and Stereoselective Synthesis Considerations

Controlling the regioselectivity and stereoselectivity of the double bonds is crucial in the synthesis of dienones.

In dehydrogenation reactions, the choice of catalyst and reaction conditions can dictate the position of the newly formed double bond. For example, palladium-catalyzed aerobic oxidative dehydrogenation of saturated ketones to 1,4-enediones proceeds with complete E-stereoselectivity. organic-chemistry.orgacs.org

For condensation reactions, the stereochemistry of the resulting double bond is often controlled by thermodynamic factors, favoring the more stable E-isomer. However, specific catalysts and reaction conditions can be employed to influence the stereochemical outcome.

In more specialized routes, the stereoselectivity is often inherent to the chosen reaction. The Wittig reaction, for instance, can be tuned to produce either the E or Z isomer depending on the nature of the ylide and the reaction conditions. The palladium-catalyzed coupling of alkynamides and alkenes to form α,β-unsaturated ketones proceeds with high E/Z stereoselectivity. acs.org

Regioselective control is also a significant challenge, particularly in reactions involving unsymmetrical ketones or dienes. Iridium-catalyzed asymmetric monohydrogenation of dienones has been shown to proceed with high regioselectivity, demonstrating that the conformational properties of the substrate can be exploited to direct the reaction to a specific double bond. diva-portal.org Similarly, iron(III)-salen complexes have been used to catalyze the regioselective and enantioselective addition of nucleophiles to the δ-carbon of acyclic α,β,γ,δ-unsaturated dienones. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of Hexatriaconta 1,4 Dien 3 One

Reactions of Carbon-Carbon Double Bonds and Carbonyl Moieties

The conjugated system in Hexatriaconta-1,4-dien-3-one allows for both 1,2-addition to the carbonyl group and 1,4- or 1,6-conjugate addition to the carbon-carbon double bonds. The specific reaction pathway is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the electrophilic carbonyl carbon. In contrast, softer nucleophiles, like Gilman cuprates or Michael donors, are more inclined towards 1,4-conjugate addition at the β-carbon. The extended conjugation to the δ-position also allows for the possibility of 1,6-addition.

The carbonyl moiety itself can undergo typical reactions of ketones, such as reduction to a secondary alcohol or conversion to imines and enamines. The carbon-carbon double bonds can participate in electrophilic addition reactions, although the electron-withdrawing effect of the carbonyl group deactivates them towards electrophiles compared to isolated alkenes.

Cycloaddition Reactions

The dienone system of this compound is a versatile participant in various cycloaddition reactions, offering pathways to construct cyclic structures.

Under photochemical conditions, the α,β-unsaturated ketone moiety of this compound can undergo [2+2] cycloaddition with an alkene to form a cyclobutane (B1203170) ring. This reaction typically proceeds through the excitation of the enone to its triplet state, which then reacts with the alkene in a stepwise manner via a 1,4-diradical intermediate. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the electronic nature of the alkene and steric interactions in the transition state. In the context of a long-chain molecule like this compound, intramolecular [2+2] cycloadditions could also be envisioned if a remote double bond is present in the chain, leading to the formation of bicyclic systems.

Table 1: Representative Examples of Photochemical [2+2] Cycloadditions with α,β-Unsaturated Ketones

| Enone | Alkene | Product(s) | Yield (%) | Reference |

| 2-Cyclohexenone | Ethylene (B1197577) | Bicyclo[4.2.0]octan-2-one | >90 | Generic Example |

| 2-Cyclopentenone | 2,3-Dimethyl-2-butene | 6,6,7,7-Tetramethylbicyclo[3.2.0]heptan-2-one | 85 | Generic Example |

| 3-Penten-2-one | Styrene | 1-Methyl-2-phenyl-3-acetylcyclobutane | 70 | Generic Example |

Note: This table presents illustrative examples and does not represent experimental data for this compound.

The α,β-unsaturated ketone functionality in this compound can act as a dienophile in Diels-Alder reactions. wikipedia.orgacs.org This [4+2] cycloaddition with a conjugated diene would lead to the formation of a six-membered ring. The reactivity of the dienophile is enhanced by the electron-withdrawing carbonyl group. masterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of substituents on both the diene and the dienophile, with the "ortho" and "para" products generally being favored. vanderbilt.edu The stereoselectivity is dictated by the "endo rule," which predicts that the substituents of the dienophile will preferentially occupy the endo position in the transition state. libretexts.org

Table 2: Illustrative Diels-Alder Reactions with α,β-Unsaturated Ketones as Dienophiles

| Dienophile | Diene | Major Product | Yield (%) | Reference |

| Methyl vinyl ketone | 1,3-Butadiene | 4-Acetyl-1-cyclohexene | 95 | Generic Example |

| Acrolein | Cyclopentadiene | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | 90 | Generic Example |

| Ethyl acrylate | Isoprene | Ethyl 4-methyl-3-cyclohexene-1-carboxylate | 88 | Generic Example |

Note: This table presents illustrative examples and does not represent experimental data for this compound.

This compound can also serve as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrones, azides, and nitrile oxides, to form five-membered heterocyclic rings. wikipedia.orgfrontiersin.orgmdpi.com These reactions are valuable for the synthesis of complex nitrogen- and oxygen-containing heterocycles. The regioselectivity of these cycloadditions is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. mdpi.com Catalyzed variants of these reactions, often employing Lewis acids or organocatalysts, can enhance both the rate and the stereoselectivity of the cycloaddition. researchgate.netacs.org

Table 3: Representative 1,3-Dipolar Cycloaddition Reactions with α,β-Unsaturated Ketones

| Dipolarophile | 1,3-Dipole | Product Type | Catalyst | Reference |

| Methyl vinyl ketone | C-Phenyl-N-methylnitrone | Isoxazolidine | None (Thermal) | Generic Example |

| Acrylonitrile | Phenyl azide | Triazoline | Copper(I) | Generic Example |

| Ethyl acrylate | Benzonitrile oxide | Isoxazoline | None (Thermal) | Generic Example |

Note: This table presents illustrative examples and does not represent experimental data for this compound.

Reduction Reactions

The reduction of this compound offers several possibilities due to the presence of both a carbonyl group and two carbon-carbon double bonds. The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Achieving selective reduction of either the carbonyl group or the carbon-carbon double bonds is a key challenge.

Reduction of the Carbonyl Group (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are known to selectively reduce the carbonyl group of α,β-unsaturated ketones to the corresponding allylic alcohol, leaving the double bonds intact. wikipedia.orgmasterorganicchemistry.comchem-station.comorganic-chemistry.orgopenochem.orgacgpubs.org

Reduction of the Carbon-Carbon Double Bonds (Conjugate Reduction): Catalytic hydrogenation using specific catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can selectively reduce the carbon-carbon double bonds while leaving the carbonyl group untouched. liverpool.ac.uk Another approach is the use of sodium borohydride in combination with transition metal salts like copper(I) chloride, which favors 1,4-reduction. researchgate.net Transfer hydrogenation is another method that can achieve chemoselective reduction of the C=C bond. princeton.eduresearchgate.netnih.gov For α,β,γ,δ-unsaturated systems, selective reduction of the α,β-double bond can be achieved with reagents like InCl₃-NaBH₄. researchgate.net

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions (e.g., higher pressure of H₂ with a palladium catalyst), will typically reduce both the carbonyl group and the carbon-carbon double bonds to yield the corresponding saturated alcohol. stackexchange.com

Table 4: Selective Reduction of α,β-Unsaturated Ketones

| Substrate | Reagent/Conditions | Major Product | Selectivity | Reference |

| 2-Cyclohexenone | NaBH₄, CeCl₃, MeOH | 2-Cyclohexen-1-ol | 1,2-Reduction | Luche Reduction |

| Chalcone | H₂, Wilkinson's Catalyst | 1,3-Diphenyl-1-propanone | C=C Reduction | Catalytic Hydrogenation |

| 2-Cyclohexenone | LiAlH₄, then H₃O⁺ | Cyclohexanol | Complete Reduction | Hydride Reduction |

Note: This table presents illustrative examples and does not represent experimental data for this compound.

Birch-Type Reductions for Diene Formation

The Birch reduction is a powerful method for the reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium, lithium, or potassium) in liquid ammonia (B1221849) with an alcohol as a proton source. vedantu.comwikipedia.orgbyjus.comnrochemistry.com While typically applied to aromatic compounds, the principles of this reduction can be extended to conjugated systems like the dienone in this compound.

The reaction proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonation steps. nrochemistry.com For a conjugated dienone, the solvated electrons would add to the extended π-system, forming a radical anion. byjus.com This intermediate would then be protonated by the alcohol. A second electron transfer followed by a final protonation would yield the reduced product. A key characteristic of the Birch reduction is the formation of unconjugated dienes. nrochemistry.comorganic-chemistry.org In the context of this compound, this would likely result in the reduction of the conjugated diene system to a non-conjugated diene.

Table 1: Key Steps in the Birch Reduction of a Conjugated Dienone

| Step | Description |

| 1. Electron Transfer | An electron from the dissolved alkali metal adds to the conjugated π-system of the dienone, forming a resonance-stabilized radical anion. vedantu.com |

| 2. Protonation | The alcohol present in the reaction mixture protonates the radical anion to give a radical intermediate. nrochemistry.com |

| 3. Second Electron Transfer | A second electron is transferred from the alkali metal to the radical intermediate, forming a carbanion. nrochemistry.com |

| 4. Second Protonation | The carbanion is protonated by the alcohol to yield the final, unconjugated diene product. nrochemistry.com |

Derivatization Strategies and Functional Group Transformations

The α,β-unsaturated ketone functionality in this compound allows for a variety of derivatization strategies and functional group transformations. The conjugated system presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). libretexts.org

The outcome of the reaction (1,2- vs. 1,4-addition) is largely dependent on the nature of the nucleophile and the reaction conditions. libretexts.org Strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds tend to favor 1,2-addition, attacking the electrophilic carbonyl carbon directly. libretexts.orgpressbooks.pub Softer, weaker nucleophiles like amines, water, and Gilman reagents (lithium diorganocopper reagents) typically favor 1,4-conjugate addition. libretexts.orgpressbooks.publibretexts.org

Table 2: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile Type | Predicted Major Product | Reaction Type |

| Grignard Reagents (e.g., RMgBr) | Tertiary Alcohol | 1,2-Addition |

| Organolithium Reagents (e.g., RLi) | Tertiary Alcohol | 1,2-Addition |

| Gilman Reagents (e.g., R₂CuLi) | β-Substituted Ketone | 1,4-Conjugate Addition pressbooks.pub |

| Amines (e.g., R₂NH) | β-Amino Ketone | 1,4-Conjugate Addition libretexts.org |

| Water (in presence of acid or base) | β-Hydroxy Ketone | 1,4-Conjugate Addition libretexts.org |

Other potential transformations include the isomerization of the β,γ-unsaturated ketone to the more stable α,β-unsaturated ketone, which can be achieved using various catalysts. researchgate.net

Elucidation of Reaction Mechanisms (Elementary Steps, Rate-Determining Steps)

The elucidation of reaction mechanisms involves determining the sequence of elementary steps through which a reaction proceeds. fiveable.me For reactions involving α,β-unsaturated carbonyl compounds like this compound, understanding the mechanism provides insight into product distribution and reaction rates.

In conjugate addition reactions, the mechanism typically begins with the nucleophilic attack on the β-carbon. libretexts.org This is often the rate-determining step. The resulting intermediate is a resonance-stabilized enolate ion, which is then protonated on the α-carbon to give the final product. libretexts.orglibretexts.org

The competition between kinetic and thermodynamic control is also a crucial aspect of the reaction mechanism for conjugated systems. masterorganicchemistry.com

Kinetic Control : At lower temperatures, the reaction is typically irreversible, and the product that is formed fastest (via the lowest activation energy pathway) will predominate. masterorganicchemistry.comyoutube.com For additions to conjugated systems, the 1,2-addition product is often the kinetic product. libretexts.org

Thermodynamic Control : At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established. masterorganicchemistry.com The most stable product will be the major product. The 1,4-addition product, which retains the stable carbonyl group, is often the thermodynamic product. libretexts.orgyoutube.com

Computational chemistry can be a valuable tool in elucidating these mechanisms by modeling reaction pathways and the energies of intermediates and transition states. fiveable.me For complex reactions, such as phosphine-catalyzed annulations involving ketones, density functional theory (DFT) calculations have been used to clarify the detailed reaction mechanisms. rsc.org For nucleophilic addition to a carbonyl group, the rate-determining step can be the nucleophilic addition itself or a subsequent proton transfer, depending on the specific reactants and catalysts involved. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for Dienones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR spectra serve as the foundation for the structural analysis of Hexatriaconta-1,4-dien-3-one. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, which is heavily influenced by the presence of functional groups and neighboring atoms.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl protons of the α,β-unsaturated ketone system and the numerous methylene (B1212753) and methyl protons of the long aliphatic chain. mdpi.comopenstax.org The protons on the conjugated double bonds (H-1, H-2, H-4, and H-5) are expected to resonate in the downfield region (typically δ 5.5-7.0 ppm) due to the deshielding effect of the π-electron system and the adjacent carbonyl group. mdpi.com The terminal vinyl protons (H-1) would appear as a doublet of doublets, coupling to both the geminal proton and the vicinal proton on C-2. The internal vinyl protons (H-2, H-4, H-5) would exhibit complex splitting patterns due to vicinal couplings. The long C₃₁ alkyl chain would produce a large, complex signal cluster in the upfield region (δ ~1.2-1.4 ppm), with the terminal methyl group (H-36) appearing as a distinct triplet around δ 0.8-0.9 ppm. openstax.org

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C-3) being the most downfield signal, typically appearing in the δ 190-210 ppm range. organicchemistrydata.orgresearchgate.net The sp²-hybridized carbons of the dienone system (C-1, C-2, C-4, C-5) would resonate between δ 120-160 ppm. organicchemistrydata.org The numerous sp³-hybridized carbons of the long aliphatic chain create a series of closely spaced signals around δ 20-40 ppm, while the terminal methyl carbon (C-36) is found at the most upfield position (~δ 14 ppm). researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for long-chain unsaturated ketones.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~5.8 - 6.0 | dd |

| H-2 | ~6.8 - 7.0 | dd |

| H-4 | ~6.1 - 6.3 | dt |

| H-5 | ~6.3 - 6.5 | m |

| H-6 | ~2.2 - 2.5 | t |

| H-7 to H-35 | ~1.2 - 1.6 | m |

| H-36 | ~0.8 - 0.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for long-chain unsaturated ketones.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~128 - 132 |

| C-2 | ~135 - 140 |

| C-3 | ~195 - 205 |

| C-4 | ~125 - 130 |

| C-5 | ~145 - 150 |

| C-6 | ~30 - 35 |

| C-7 to C-35 | ~22 - 32 |

| C-36 | ~14 |

While 1D NMR provides essential data, complex molecules often exhibit signal overlap, making unambiguous assignment challenging. Advanced two-dimensional (2D) NMR techniques overcome this by correlating signals in a second frequency dimension, revealing through-bond and through-space connectivities. princeton.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, COSY would be crucial for tracing the connectivity of the vinyl protons (H-1 through H-5) and confirming the sequence of the aliphatic chain protons starting from H-6.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It allows for the definitive assignment of carbon signals by linking them to their known proton resonances. For instance, the vinyl proton signals would correlate to the sp² carbon signals, and the aliphatic proton signals to their corresponding sp³ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). columbia.eduyoutube.com HMBC is invaluable for piecing together the molecular skeleton, especially around quaternary carbons (like C-3) that have no attached protons. Key correlations would include the vinyl protons (H-1, H-2, H-4, H-5) to the carbonyl carbon (C-3), and the protons on C-6 to C-4 and C-5, thereby connecting the dienone functionality to the long alkyl chain.

NMR titration is a powerful method to study non-covalent interactions between a host molecule (in this case, the dienone) and a potential ligand in solution. chinesechemsoc.org The experiment involves acquiring a series of NMR spectra (typically ¹H or ¹H-¹⁵N HSQC) of the molecule of interest while incrementally adding a binding partner. chinesechemsoc.orgresearchgate.net

If a ligand interacts with this compound, changes in the chemical shifts and/or line broadening of specific proton signals will be observed. chinesechemsoc.orgdiva-portal.org The protons closest to the binding site, such as those in the conjugated system, would likely show the most significant perturbations. By monitoring these chemical shift changes as a function of ligand concentration, one can determine the binding affinity (dissociation constant, Kᴅ) and map the interaction interface at an atomic level. openstax.org This technique is particularly sensitive to weak interactions that are often crucial in biological processes. diva-portal.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and provides structural information through the analysis of fragmentation patterns. scispace.com

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). scispace.comcreative-proteomics.com This precision allows for the determination of the exact elemental composition of the parent molecule. For this compound, with a molecular formula of C₃₆H₆₈O, the expected monoisotopic mass can be calculated with high precision. An HRMS instrument would be able to distinguish this exact mass from other combinations of atoms that might have the same nominal mass, thereby confirming the molecular formula unambiguously.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₆H₆₈O |

| Nominal Mass | 516 amu |

| Monoisotopic Mass (Calculated) | 516.5239 u |

| Analysis Mode | ESI-TOF, Orbitrap |

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation into smaller, charged pieces. wikipedia.org The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. researchgate.netaip.org For this compound, key fragmentation pathways typical for α,β-unsaturated and long-chain ketones would be expected:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. scispace.com This could result in the loss of the vinyl group or the long alkyl chain, leading to characteristic acylium ions.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. While possible, the specific geometry required might influence its prevalence. wikipedia.org

Alkyl Chain Fragmentation: The long aliphatic chain will undergo characteristic fragmentation, typically involving the sequential loss of 14 amu (CH₂) units, creating a series of peaks that are indicative of a long-chain hydrocarbon. creative-proteomics.com

Analysis of these fragmentation patterns allows for the confirmation of the dienone functional group and the presence and length of the long aliphatic substituent. researchgate.net

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are pivotal in elucidating the structural features of organic molecules. For a compound such as this compound, a long-chain aliphatic ketone with conjugated double bonds, vibrational and electronic spectroscopy provide critical information regarding its functional groups and electronic system.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an essential analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm its dienone structure.

The most prominent feature in the FT-IR spectrum of an α,β-unsaturated ketone like this compound is the carbonyl (C=O) stretching vibration. orgchemboulder.comlibretexts.org Due to conjugation with the adjacent carbon-carbon double bonds, this band appears at a lower wavenumber, typically in the range of 1650–1685 cm⁻¹, compared to saturated aliphatic ketones which absorb at approximately 1715 cm⁻¹. orgchemboulder.comlibretexts.org This shift to a lower frequency is a direct consequence of the delocalization of π-electrons within the conjugated system, which slightly weakens the C=O double bond.

Another key feature is the C=C stretching vibration of the conjugated double bonds, which typically appears in the region of 1580–1665 cm⁻¹. tjpr.org The presence of bands in this range, coupled with the characteristic carbonyl absorption, provides strong evidence for the dienone moiety. Additionally, the spectrum will exhibit C-H stretching vibrations from the long aliphatic chain at around 2850-2960 cm⁻¹ and C-H bending vibrations.

Table 1: Characteristic FT-IR Absorption Bands for Dienones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Conjugated Ketone) | Stretching | 1650–1685 orgchemboulder.comtjpr.org |

| C=C (Conjugated Alkene) | Stretching | 1580–1665 tjpr.org |

| C-H (Aliphatic) | Stretching | 2850–2960 |

| C-H (Vinylic) | Stretching | 3010–3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In conjugated dienones, the most significant electronic transitions are the π → π* transitions.

The extended conjugation in this compound, involving the carbonyl group and the two carbon-carbon double bonds, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org This results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. youtube.com

Dienones typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.netslideshare.net The more intense band, corresponding to the π → π* transition, is often referred to as the K-band. slideshare.net A less intense band, resulting from the n → π* transition of the carbonyl group's non-bonding electrons, may also be observed. The position and intensity of these absorption maxima are sensitive to the solvent polarity and the specific geometry of the conjugated system.

Table 2: Typical UV-Vis Absorption Maxima for Dienone Systems

| Transition | Description | Typical λmax (nm) |

| π → π | Electron promotion from a π bonding orbital to a π antibonding orbital. | 220–280 slideshare.net |

| n → π | Electron promotion from a non-bonding orbital (on the oxygen atom) to a π antibonding orbital. | 300–350 |

X-ray Crystallography for Solid-State Structure Determination

Table 3: Illustrative Bond Lengths and Angles in a Conjugated Dienone System

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| C=O | 1.21–1.23 | C-C(O)-C | ~120 |

| C=C | 1.33–1.35 rsc.org | C=C-C | ~120 |

| C-C | 1.46–1.48 rsc.org |

Note: These are generalized values for conjugated dienones and may vary for this compound.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, purification, and analysis of complex mixtures. For a long-chain ketone like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of compounds from complex mixtures and for assessing the purity of a synthesized or isolated substance. moravek.com For long-chain ketones and related compounds, reversed-phase HPLC is a commonly employed method. washington.edumorressier.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The purity of this compound can be determined by HPLC, with a purity of ≥95% being confirmed in some synthetic protocols. The chromatogram would ideally show a single major peak corresponding to the target compound. The presence of other peaks would indicate impurities. torontech.com Diode-array detectors (DAD) can be used to obtain the UV spectrum of the peak, which can help in its identification and in assessing peak purity by checking for spectral uniformity across the peak. sepscience.comchromatographyonline.com The retention time of the compound is dependent on factors such as the column chemistry, mobile phase composition, and flow rate.

Table 4: HPLC Parameters for Analysis of Long-Chain Ketones

| Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18) washington.edunih.gov |

| Mobile Phase | Gradient or isocratic elution with solvents like acetonitrile, methanol, and water washington.eduoiv.int |

| Detector | UV-Vis or Diode Array Detector (DAD) torontech.comwur.nl |

| Purity Assessment | Peak area normalization, comparison with reference standards torontech.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound itself has a high molecular weight (516.9 g/mol ) and may require high temperatures to be sufficiently volatile, GC-MS is invaluable for analyzing any volatile impurities or byproducts from its synthesis.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound by comparison with spectral libraries. nih.gov For this compound, GC-MS has been used to confirm a purity of 99% after purification by sublimation.

Table 5: GC-MS in the Analysis of this compound

| Technique | Application | Key Information Obtained |

| Gas Chromatography (GC) | Separation of volatile components | Retention time |

| Mass Spectrometry (MS) | Identification of separated components | Molecular weight and fragmentation pattern |

| GC-MS | Overall analysis | Identification and quantification of volatile impurities and byproducts |

Theoretical and Computational Investigations of Dienone Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic properties of molecules from their 3D structure. github.io

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. ijrar.org It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for calculating various electronic properties. researchgate.netmdpi.com DFT calculations have been successfully applied to various dienone systems to predict their geometry, reactivity, and selectivity in reactions. ijrar.orgd-nb.info For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the optimized geometrical parameters of dienone derivatives, which show good agreement with experimental X-ray diffraction data. researchgate.net The theory posits that the energy of a molecule can be determined from its electron density, which simplifies the complex calculations of wavefunctions for multi-electron systems. github.io

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. fiveable.me

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters for determining a molecule's reactivity, stability, and electronic properties. fiveable.me A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. fiveable.me In dienone systems, such as those involved in Diels-Alder reactions, the interaction between the HOMO of the diene and the LUMO of the dienophile is crucial for the reaction to proceed. libretexts.org The energy and symmetry of these orbitals dictate the reaction's feasibility and stereochemical outcome. libretexts.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 4.17 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.gov It is calculated as the force exerted on a positive test charge by the molecule's electron and nuclei distribution. uni-muenchen.de MEP maps visualize the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. uni-muenchen.de

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms like oxygen). These are sites susceptible to electrophilic attack. uni-muenchen.de

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack. uni-muenchen.de

Green regions represent areas of neutral potential. uni-muenchen.de

For a dienone like Hexatriaconta-1,4-dien-3-one, an MEP map would reveal the negatively charged region around the carbonyl oxygen, making it a primary site for interaction with electrophiles or protonation. uni-muenchen.dedergipark.org.tr MEP analysis has been shown to be a versatile indicator for substituent effects in various chemical reactions. rsc.org

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding structure of a molecule. uni-muenchen.de It transforms the complex molecular wavefunction into localized one-center (lone pair) and two-center (bond) units. uni-muenchen.de This analysis is crucial for understanding charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.netnumberanalytics.com

NBO analysis involves a second-order perturbation theory analysis of the Fock matrix, which evaluates the energetic significance of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. scirp.org The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. A higher E(2) value signifies a more intense interaction between the electron donor and acceptor. scirp.org

Natural Population Analysis (NPA), a part of the NBO procedure, calculates the partial charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. uni-muenchen.de

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C=C) | 25.5 |

| π(C=C) | π(C=O) | 18.9 |

LP(1) O refers to the first lone pair on the oxygen atom. π(C=C) and π(C=O) refer to the pi bonding and pi anti-bonding orbitals, respectively. The data is representative and illustrates the concept.*

Global Reactivity Parameters (GRP) and Chemical Reactivity Indices

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a higher propensity for reaction.

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index quantifies the ability of a species to accept electrons. researchgate.net

These indices are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Computational Spectroscopy (e.g., Predicted IR, NMR, UV-Vis Spectra)

Computational methods can accurately predict various types of molecular spectra, which is essential for identifying compounds and interpreting experimental data. rsc.orgunibo.it

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR spectra. researchgate.net For this compound, the predicted IR spectrum would show characteristic strong C=O stretching vibrations around 1680–1700 cm⁻¹ and conjugated C=C stretches at 1620–1640 cm⁻¹. DFT calculations have demonstrated good correlation between computed vibrational frequencies and experimental spectral data for related molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts (¹H and ¹³C) are instrumental in structure elucidation. For a dienone, ¹H NMR predictions would confirm the presence of vinyl protons, typically with doublets in the δ 6.2–6.5 ppm range, confirming the trans-configuration.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic transitions and predict UV-Vis absorption spectra. researchgate.net The calculations provide information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. For conjugated systems like dienones, these calculations can predict the π→π* and n→π* transitions responsible for their UV-Vis absorption.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules. For dienone systems, these investigations are crucial for determining the preferred spatial arrangement of the conjugated core and the flexibility of attached side chains.

Research Findings:

Conformational Preferences: Studies on various α,β-unsaturated ketones show that the s-trans conformer is generally more stable than the s-cis counterpart due to reduced steric hindrance. csic.es However, the presence of bulky substituents or cyclic constraints can favor the s-cis conformation. csic.es For 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, a complex conformational landscape is observed, with multiple conformers having closely comparable energy levels, indicating significant flexibility.

Steric and Electronic Effects: In steroidal 4-en-3-one systems, substitutions can induce significant changes in the conformation of the ring systems. For instance, bromosubstitution can lead to the inversion of the A ring, which in turn distorts the adjacent B ring. These conformational changes are influenced by both steric hindrance and electronic interactions between the substituents and the ketone's carbonyl group.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time. Simulations of ketones in various environments reveal how factors like solvent, temperature, and pressure affect their diffusion and structural properties. researchgate.netnih.gov For a large molecule like this compound, MD simulations would be essential to model the complex folding and motion of its long aliphatic chains and to understand how these dynamics influence the accessibility of the dienone functional group for potential interactions. MD simulations have been used to confirm that increasing the degree of methylation in bacterial membrane lipids, which can contain long chains, helps maintain membrane fluidity, a process known as homeoviscous adaptation. bris.ac.uk Furthermore, MD simulations of ligand-receptor complexes can evaluate their dynamic behavior and stability. nih.govtubitak.gov.tr

| Dienone System/Analogue | Computational Method | Key Findings | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketones | Conformational Analysis | The s-trans conformer is typically more stable than the s-cis, though this can be influenced by substituents. | csic.es |

| 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives | NMR Spectroscopy and Quantum Chemical Calculations | Showed a uniform distribution across various conformer groups, indicating high flexibility. | |

| Unsaturated Ketone Derivatives | Molecular Dynamics (MD) Simulation | Used to evaluate the dynamic behavior and stability of ligand-receptor complexes. | nih.govtubitak.gov.tr |

| Ketones in Supercritical CO2 | Molecular Dynamics (MD) Simulation | Diffusivity is primarily affected by molecular size and volume, and to a lesser extent, by the position of the carbonyl group. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, untested molecules.

Research Findings:

Model Development and Validation: In a study of halogenated conjugated dienone derivatives as inhibitors of monoamine oxidase-B (MAO-B), a 3D-QSAR model was successfully developed. benthamdirect.comnih.gov The model demonstrated good statistical significance, with a high correlation coefficient (r² = 0.87) and cross-validation coefficient (Q²cv = 0.82), indicating its predictive power. benthamdirect.comnih.gov Similarly, a 2D-QSAR model for other unsaturated ketone inhibitors of MAO-B also showed good predictive ability (Q² = 0.81 and R²test = 0.71). nih.govresearchgate.net

Key Molecular Descriptors: The 3D-QSAR study on halogenated dienones identified three key molecular descriptors (G2U, RDF115m, RDF155m) from a pool of 653 possibilities. benthamdirect.comnih.gov These descriptors were primarily associated with molecular symmetry and the probability of finding specific atoms at defined distances. benthamdirect.comnih.gov For example, the inhibitory activity (IC50 value) of one analogue was strongly correlated to the 15.5 Å distance between its bromine and chlorine substituents. benthamdirect.comnih.gov This highlights that specific spatial arrangements of atoms are critical for biological activity.

Predictive Power: The developed QSAR models showed a strong correlation between the predicted and experimental activities of the dienone analogues. benthamdirect.comnih.gov The most active compounds in the series were those with enhanced symmetry, as captured by the model's descriptors. benthamdirect.comnih.gov Such models are invaluable for guiding the design of new, more potent analogues by focusing on structural features known to enhance activity. Other QSAR studies on dihydropyrimidinone derivatives have also shown excellent predictivity, with R² values up to 0.98. nih.gov

| Study Focus | QSAR Model Type | Key Statistical Parameters | Important Findings | Reference |

|---|---|---|---|---|

| Halogenated Conjugated Dienones as MAO-B Inhibitors | 3D-QSAR | r² = 0.87, Q²cv = 0.82 | Activity is linked to molecular symmetry and specific interatomic distances. | benthamdirect.comnih.gov |

| Unsaturated Ketone Derivatives as MAO-B Inhibitors | 2D-QSAR | Q² = 0.81, R²test = 0.71 | The model successfully relates chemical structure to inhibitory activity. | nih.govresearchgate.net |

| Dihydropyrimidinone Derivatives as Anticancer Agents | 2D-QSAR | R² = 0.98, Q² = 0.97 | Identified topological and autocorrelated descriptors as important for anticancer activity. | nih.gov |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques that predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. These studies are fundamental in drug discovery for understanding how a compound might interact with a biological target.

Research Findings:

Binding Affinity and Interactions: Molecular docking studies on various dienone analogues have successfully predicted their binding affinities to different protein targets. For instance, (4Z, 12Z)-cyclopentadeca-4, 12-dienone, a cyclic dienone, was docked against seven different targets related to diabetes, with docking scores ranging from -5.21 to -7.85 kcal/mol, indicating favorable binding. nih.gov Similarly, novel 1,5-diphenylpenta-1,4-dien-3-one (B3434637) oximes showed strong binding affinities for the heat shock protein HSP90A, with binding energies between -8.7 and -10.1 kcal/mol. researchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Target-Specific Inhibition: Docking studies have been instrumental in rationalizing the inhibitory activity of dienone compounds. New 1,2,3-triazole derivatives bearing a cyclohexa-2,4-dienone moiety were shown to have a strong binding affinity with potential antiviral protein targets. membranetechnology.orgresearchgate.net In another example, docking of unsaturated ketone derivatives into the active site of the MAO-B receptor helped to elucidate their binding modes and inhibitory mechanisms. tubitak.gov.tr

| Dienone Analogue | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| (4Z, 12Z)-Cyclopentadeca-4, 12-dienone | Various diabetic targets (e.g., Aldose reductase, GFAT) | -5.21 to -7.85 | Acts as a good inhibitor for multiple targets related to diabetes. | nih.govnih.gov |

| 1,5-Diphenylpenta-1,4-dien-3-one O-benzyl oximes | HSP90A N-terminal domain | -8.7 to -10.1 | Demonstrates strong binding affinity, suggesting potential as HSP90 inhibitors. | researchgate.net |

| Unsaturated Ketone Derivatives | Monoamine Oxidase B (MAO-B) | Not specified | Docking revealed specific binding modes within the MAO-B active site. | tubitak.gov.tr |

| Cyclohexa-2,4-dienone Derivatives | Antiviral Proteins (7dpp, 8cx9) | Not specified | Showed strong binding affinity, comparable to known antiviral drugs. | membranetechnology.orgresearchgate.net |

Biological and Ecological Significance of Hexatriaconta 1,4 Dien 3 One and Analogues

Role as Biochemical Markers in Environmental and Paleoclimatic Studies

Long-chain unsaturated ketones, often referred to as alkenones, are crucial lipid biomarkers used in geochemical and paleoclimatic research. tandfonline.com These compounds, typically ranging from 35 to 40 carbon atoms, are produced by specific types of marine and lacustrine organisms, primarily haptophyte algae. tandfonline.comgeologyscience.ru Their preserved distributions in sediments provide valuable insights into past environmental conditions. tandfonline.com

Hexatriaconta-1,4-dien-3-one, specifically the C36:2 ethyl ketone (hexatriaconta-(16E,21E)-dien-3-one), has been identified as a significant biomarker in certain sedimentary settings. geologyscience.ruresearchgate.net It was first reported in Holocene sediments from the Black Sea, a unique environment characterized by stratified, low-salinity surface water. geologyscience.rudoi.org Its abundance in these sediments, particularly in layers predating the invasion of the common alkenone producer Emiliania huxleyi, suggests it originates from a different, distinct haptophyte species. geologyscience.ruresearchgate.net

The presence and relative abundance of this compound and related compounds, like ethyl tetratriacontadienoate (C34:2EE), have been strongly linked to low-salinity surface waters. doi.org Studies in the Japan Sea during the Last Glacial Maximum found a linear relationship between the concentrations of C36:2 ethyl ketone and C34:2 ethyl ester, indicating a common biological source. doi.org This co-occurrence in environments known for brackish conditions suggests these compounds can serve as a qualitative proxy for palaeo-salinity. doi.org The general principle of alkenone-based paleoclimatology relies on the physiological response of the source organism, which alters the degree of unsaturation in the long-chain ketones it biosynthesizes based on growth temperature. pangaea.de This has famously been used to reconstruct past sea surface temperatures. pangaea.de While this compound itself is more closely tied to salinity, its occurrence is part of the broader suite of long-chain alkenones used to unravel past climate dynamics. doi.orgresearchgate.net

Interactions with Biological Macromolecules and Cellular Systems (In Vitro Investigations)

The dienone motif is a recognized pharmacophore that facilitates interactions with various biological macromolecules. While direct studies on this compound are limited, research on shorter-chain analogues provides significant insight into their potential mechanisms of action at a molecular level.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, often by blocking the active site or inducing a conformational change. wikipedia.orglibretexts.org Dienone derivatives have been shown to act as inhibitors for several enzymes.

Research on monocarbonyl curcumin (B1669340) analogues, which share the 1,4-pentadiene-3-one core structure, has demonstrated their ability to inhibit human glutathione (B108866) transferase P1-1 (hGSTP1-1). mdpi.com Kinetic studies revealed that the most potent of these analogues function as non-competitive or mixed-type inhibitors. mdpi.com This suggests they bind to a site on the enzyme other than the active site for the substrate (non-competitive) or to both the free enzyme and the enzyme-substrate complex (mixed-type). wikipedia.orgmdpi.com Another study noted that the antiproliferative effects of some 1,4-dien-3-one derivatives are mediated through the inhibition of the HSP90 C-terminus, which leads to the degradation of client proteins and apoptosis.

The interaction between a ligand and a protein receptor is fundamental to many biological processes. mdpi.commdpi.com Computational and experimental studies have explored how dienone compounds bind to specific protein targets.

For example, a study on two curcumin analogues, (1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one and (1E,4E)-1,5-bis(3,4-dihydroxyphenyl)penta-1,4-dien-3-one, investigated their potential as inhibitors of the ErbB4 receptor, a target in cancer therapy. nih.gov Molecular docking simulations showed that these dienone compounds could occupy the binding cavity of ErbB4, interacting with key amino acid residues. nih.gov

In the context of antiviral activity, the interaction between a penta-1,4-diene-3-one oxime ether derivative and the Tobacco Mosaic Virus coat protein (TMV CP) was investigated. d-nb.info Microscale thermophoresis experiments confirmed that the compound binds to TMV CP with a specific dissociation constant, and molecular docking studies suggested that this interaction occurs with a key arginine residue (Arg90) of the protein. d-nb.info This binding is believed to inhibit the virulence of the virus. d-nb.info These studies highlight the capacity of the dienone scaffold to participate in specific ligand-protein interactions, driving their biological effects.

Bioactivity of Dienone Derivatives (In Vitro Studies)

In vitro studies have confirmed that derivatives containing the dienone functional group possess a range of biological activities, including antibacterial and antiviral properties.

Various dienone derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. chemmethod.com

For instance, a series of imidazole (B134444) derivatives featuring a 2,4-dienone motif were synthesized and tested. nih.gov Two compounds in particular, a 4-fluoro derivative (compound 31) and another (compound 42), exhibited potent, broad-spectrum inhibitory effects against Candida species and also showed significant activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Similarly, rearranged abietane (B96969) diterpenes with a hydroxy dienone structure demonstrated significant inhibition against S. aureus and P. aeruginosa. mdpi.com Another study synthesized thiazepine derivatives from diphenyl dienones and found they exhibited high antibacterial effects at a concentration of 100 mg/mL, particularly those containing electron-withdrawing halogen and nitro groups. chemmethod.com

Interactive Table: Antibacterial Activity of Selected Dienone Derivatives

| Compound Class | Specific Derivative Example | Target Bacteria | Potency (MIC/Inhibition) | Source |

|---|---|---|---|---|

| Imidazole-dienone | 4-fluoro derivative (31) | Staphylococcus aureus | MIC = 8 µg/mL | researchgate.net |

| Imidazole-dienone | Derivative 42 | Staphylococcus aureus | MIC = 4 µg/mL | researchgate.net |

| Imidazole-dienone | 4-fluoro derivative (31) | Staphylococcus epidermidis | MIC = 8 µg/mL | researchgate.net |

| Abietane Diterpene | Orthoquinone (25) | E. coli, P. aeruginosa | MIC = 11.7 µg/mL | mdpi.com |

| Abietane Diterpene | Taxodione derivative (27) | E. coli, P. aeruginosa | MIC = 11.7 µg/mL | mdpi.com |

MIC = Minimum Inhibitory Concentration

A significant body of research has focused on the antiviral properties of dienone derivatives, especially against plant viruses like the Tobacco Mosaic Virus (TMV). frontiersin.org Plant virus diseases cause substantial economic losses in agriculture, creating a need for effective antiviral agents. frontiersin.org

Numerous studies have synthesized series of penta-1,4-diene-3-one derivatives and demonstrated their potent anti-TMV activity. For example, penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold showed curative activities against TMV with EC50 values as low as 125.6 µg/mL, which was superior to the commercial agent ningnanmycin. d-nb.info Other series, such as those bearing a pyridine (B92270) moiety or a 1,3,4-thiadiazole (B1197879) moiety, also exhibited remarkable curative, protective, and inactivation activities against TMV, often outperforming the control agent ribavirin. researchgate.netmdpi.com The mechanism for some of these compounds involves binding to the TMV coat protein, which interferes with the virus's life cycle. d-nb.inforesearchgate.net

Interactive Table: Anti-Tobacco Mosaic Virus (TMV) Activity of Selected Dienone Derivatives

| Compound Class | Specific Derivative Example | Activity Type | Potency (EC50 / Inhibition %) | Source |

|---|---|---|---|---|

| Penta-1,4-diene-3-one oxime ether | Compound 8k (quinazolin-4(3H)-one) | Curative | EC50 = 125.6 µg/mL | d-nb.info |

| Penta-1,4-diene-3-one oxime ether | Compound 5o (pyridine) | Curative | EC50 = 251.8 µg/mL | researchgate.net |

| 1,4-pentadien-3-one | Compound 4h (1,3,4-thiadiazole) | Protection | EC50 = 105.01 µg/mL | mdpi.com |

| 1,4-pentadien-3-one | Compound 4q (1,3,4-thiadiazole) | Protection | EC50 = 129.87 µg/mL | mdpi.com |

EC50 = Half-maximal effective concentration

Anticancer Potency in Cell Lines

The anticancer potential of this compound and its analogues has been a subject of scientific investigation, with studies focusing on their cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available research, the broader class of dienone compounds has demonstrated significant antiproliferative activity. The mechanism of action for some dienone derivatives has been linked to the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Analogues of this compound, particularly those with a dienone or pentadienone structure, have been synthesized and evaluated for their anticancer properties. These studies provide insight into the structure-activity relationships and the potential of this chemical scaffold in cancer therapy. For instance, certain dienone analogues derived from the natural product oridonin (B1677485) have shown potent antiproliferative effects against breast cancer cell lines, including drug-resistant variants. nih.gov

Below are tables summarizing the anticancer activity of selected dienone and pentadienone analogues, which share the core α,β-unsaturated ketone functionality with this compound.

Table 1: Anticancer Activity of Dienone Analogues

This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Dienone analogue 45 | MDA-MB-231 (Triple-negative breast cancer) | 5.6 | nih.gov |

| Dienone analogue 12 | BEL-7402 (Hepatocarcinoma) | 2.06 | nih.gov |

| Oridonin (parent compound) | BEL-7402 (Hepatocarcinoma) | 29.80 | nih.gov |

| (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one | SKBR3 (Breast cancer) | Data not specified, but higher potency than cisplatin | nih.gov |

| (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one | MDA-MB-231 (Breast cancer) | Data not specified, but higher potency than cisplatin | nih.gov |

| (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one | MCF-7 (Breast cancer) | Data not specified, but higher potency than cisplatin | nih.gov |

| (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one | MDA-MB453 (Breast cancer) | Data not specified, but higher potency than cisplatin | nih.gov |

Table 2: Anticancer Activity of Pentadienone Analogues

This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin mimic 2 | MDA-MB-231 (Breast cancer) | 3.37 | nih.gov |

| Curcumin mimic 2 | MCF-7 (Breast cancer) | 2.57 | nih.gov |

| Curcumin (parent compound) | MDA-MB-231 (Breast cancer) | 26.9 | nih.gov |

| Curcumin (parent compound) | MCF-7 (Breast cancer) | 21.22 | nih.gov |

| Curcumin mimic 12b | MDA-MB-231 (Breast cancer) | 4.99 | nih.gov |

| Cisplatin (reference) | MDA-MB-231 (Breast cancer) | 6.18 | nih.gov |

| Pentadienone analogue 16 | MCF-7 (Breast cancer) | 2.7 ± 0.5 | nih.gov |

| Pentadienone analogue 16 | MDA-MB-231 (Breast cancer) | 1.5 ± 0.1 | nih.gov |

| Pentadienone analogue 17 | MCF-7 (Breast cancer) | 0.4 ± 0.1 | nih.gov |

| Pentadienone analogue 17 | MDA-MB-231 (Breast cancer) | 0.6 ± 0.1 | nih.gov |

| Pentadienone analogue 18 | MCF-7 (Breast cancer) | 2.4 ± 1.0 | nih.gov |

| Pentadienone analogue 18 | MDA-MB-231 (Breast cancer) | 2.4 ± 0.4 | nih.gov |

These findings underscore the potential of the dienone and pentadienone scaffolds as a basis for the development of novel anticancer agents. The variability in potency across different cell lines and compound structures highlights the importance of further research to elucidate the precise mechanisms of action and to optimize the therapeutic index of these compounds. acs.orgresearchgate.net

Modulation of Cellular Pathways (e.g., Nrf2 Activation, Hyaluronan Export Inhibition)

Beyond direct cytotoxicity, the biological effects of this compound and its analogues can be attributed to their ability to modulate key cellular pathways involved in stress response and cell-matrix interactions.

Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1. However, in the presence of electrophilic compounds, such as those containing an α,β-unsaturated ketone moiety like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. mdpi.comnih.gov Once in the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov

While direct experimental evidence for Nrf2 activation by this compound is currently lacking, the presence of the α,β-unsaturated ketone structure strongly suggests its potential to act as a Michael acceptor and thereby modulate the Nrf2 pathway. mdpi.comnih.gov This mode of action is a recognized mechanism for many natural and synthetic compounds with anti-inflammatory and chemopreventive properties. Activation of the Nrf2 pathway can enhance the cellular antioxidant capacity, protecting cells from damage induced by reactive oxygen species (ROS). mdpi.com Some studies have shown that a ketogenic diet, which leads to the production of ketone bodies, can induce Nrf2 activation. pan.olsztyn.pl

Hyaluronan Export Inhibition

Hyaluronan is a major component of the extracellular matrix and plays a critical role in cell proliferation, migration, and signaling. The export of hyaluronan from the cell is a regulated process, and its dysregulation is implicated in various pathological conditions, including cancer. There is currently no direct evidence to suggest that this compound inhibits hyaluronan export. However, the study of hyaluronan transport mechanisms is an active area of research, and various inhibitors are being investigated.

Ecological Functions (e.g., Chemical Signaling, Pheromonal Roles)

Long-chain ketones, including unsaturated variants like this compound, are known to play significant roles in the chemical communication of various organisms, particularly insects. nih.govpurdue.edu These compounds can act as pheromones, which are chemical signals that trigger a specific behavioral or physiological response in members of the same species.

Volatile ketones often function as alarm pheromones, alerting other individuals to a threat. oup.com For example, certain 3-alkanones have been identified as alarm pheromones in myrmicine ants. oup.com Less volatile, long-chain ketones can serve as contact pheromones, mediating interactions such as mate recognition. purdue.edunih.gov These compounds are often components of the insect's cuticular wax layer and are detected upon physical contact. purdue.edubiorxiv.org The diversity of insect pheromones is vast, with different species utilizing specific ketones or blends of compounds for communication. nih.gov

In the marine environment, the discovery of a di-unsaturated C36 ethyl ketone, hexatriaconta-(16E,21E)-dien-3-one, in Black Sea sediments suggests a potential ecological role for such long-chain ketones in aquatic ecosystems. While this is a different isomer of the compound of interest, its presence points to the biosynthesis of such molecules by marine organisms and their potential involvement in processes like chemical signaling or as biomarkers for specific organisms or environmental conditions. The degradation of long-chain unsaturated hydrocarbons in the environment can also generate volatile ketones that may act as chemical cues. biorxiv.org

The specific ecological functions of this compound have yet to be fully elucidated. However, based on the established roles of structurally similar long-chain ketones in other species, it is plausible that this compound could function as a pheromone or another type of semiochemical in the organism that produces it. Further research is needed to identify the natural source of this compound and to investigate its role in chemical communication and other ecological interactions.

Potential Applications and Advanced Materials Science Perspectives

Integration in Organometallic Chemistry as Ligands

The ketone and alkene functionalities within the Hexatriaconta-1,4-dien-3-one structure make it a prime candidate for use as a ligand in organometallic chemistry. Organometallic compounds, which feature at least one bond between a metal and a carbon atom, are crucial in many catalytic processes and synthetic reactions. fiveable.medspaces.orgscribd.com

The oxygen atom of the ketone's carbonyl group possesses lone pairs of electrons that can be donated to a metal center, forming a coordination complex. fiveable.me Similarly, the π-electrons of the carbon-carbon double bonds in the dienone system can interact with metal orbitals, leading to the formation of π-complexes. dspaces.org The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.

Long-chain ketones and related molecules have been successfully incorporated as ligands in various metal complexes. For instance, β-thioketiminate ligands have been used to prepare novel organozinc complexes that are active in the catalytic hydroboration of ketones. acs.org Enaminoketone ligands with long alkyl chains have been shown to form liquid crystalline copper(II) complexes. tandfonline.com The long aliphatic chain of this compound could influence the solubility and stability of the resulting organometallic complexes in nonpolar solvents, a desirable property for certain catalytic applications. Furthermore, guanidinate ligands, which are nitrogen-rich, have been shown to be viable alternatives to traditional ligands and can be used to create stable organometallic complexes with applications in catalysis. mdpi.com

Table 1: Potential Coordination Modes of this compound in Organometallic Complexes

| Coordination Site | Type of Interaction | Potential Metal Partners |

| Ketone Oxygen | Lewis base donation | Transition metals (e.g., Fe, Cu, Pd, Pt), Main group metals (e.g., Zn, Al) |

| Alkene π-system | π-donation | Transition metals (e.g., Pd, Pt, Rh) |

| Dienone System | Chelation (bidentate) | Transition metals |

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of molecular subunits held together by reversible, non-covalent interactions. mdpi.com The amphiphilic nature of this compound, with its long hydrophobic tail and a more polar dienone headgroup, makes it a compelling candidate for studies in supramolecular chemistry and self-assembly. nih.gov

In aqueous environments, such amphiphilic molecules can spontaneously assemble into a variety of ordered structures, such as micelles, vesicles, or liquid crystals, to minimize the unfavorable interactions between the hydrophobic chains and water. nih.govacs.org The specific structure formed depends on factors like concentration, temperature, and the presence of other molecules. acs.org The long, 36-carbon chain of this compound would strongly drive this self-assembly process.

The resulting supramolecular assemblies can have a range of applications. For instance, micelles can encapsulate hydrophobic molecules in their core, acting as nanoscale drug carriers. mdpi.com Vesicles, which are enclosed bilayer structures, can also be used for drug delivery. acs.org The formation of liquid crystalline phases, which exhibit properties of both liquids and solids, is of interest for applications in displays and sensors. tandfonline.com Research on dienones containing crown ether moieties has demonstrated their ability to form complexes with ions, showcasing the potential for creating responsive supramolecular systems. researchgate.net

Application in Polymeric Materials and Coatings

The dienone functionality of this compound offers several avenues for its incorporation into polymeric materials. The carbon-carbon double bonds can participate in polymerization reactions, either as a primary monomer or as a comonomer to introduce specific functionalities into a polymer chain.

One possibility is through step-growth polymerization, where bi- or multifunctional monomers react to form polymers. wikipedia.org For example, if this compound were to be modified to possess a second reactive group at the end of its long alkyl chain, it could act as a monomer in the synthesis of polyesters or polyamides. The long aliphatic chain would impart flexibility and hydrophobicity to the resulting polymer.

Another approach is through addition polymerization, such as free-radical polymerization or coordination polymerization. chinesechemsoc.org The conjugated double bonds of the dienone could potentially undergo polymerization, although this might be challenging. A more likely route is the copolymerization of this compound with other monomers, such as ethylene (B1197577) or acrylates. chinesechemsoc.orgacs.org This would allow for the creation of functionalized polyolefins with tailored properties. The long side chains provided by the hexatriacontyl group could act as internal plasticizers, affecting the polymer's mechanical properties.

The resulting polymers could find use in a variety of applications, including coatings, adhesives, and as components in advanced composite materials. The hydrophobic nature of the long alkyl chain would be particularly beneficial for creating water-repellent coatings.

Advanced Catalysis (e.g., as Scaffolds for Catalytic Systems)

The molecular structure of this compound makes it a potential scaffold for the development of novel catalytic systems. A scaffold in this context is a molecular framework onto which catalytic sites can be attached. acs.org

The long alkyl chain can serve to solubilize the catalyst in nonpolar reaction media or to anchor it to a solid support. The dienone group, or a derivative thereof, could be used to bind a catalytically active metal center. For example, the ketone could be converted to an oxime or a Schiff base, creating a chelating ligand capable of strongly binding to a transition metal.

Furthermore, the self-assembly properties of this molecule could be exploited to create organized catalytic systems. For instance, micelles or vesicles formed from a functionalized version of this compound could create a microenvironment that enhances the rate and selectivity of a catalytic reaction, mimicking the active site of an enzyme. nih.gov The use of inorganic nanoparticles as scaffolds for bioorthogonal catalysts is an emerging area of research, and organic molecules like this compound could be used to functionalize the surface of these nanoparticles. nih.gov